molecular formula C11H10ClN3OS B255785 3-(3-chlorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

3-(3-chlorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No. B255785
M. Wt: 267.74 g/mol
InChI Key: UFLLENMMUCCAFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chlorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material sciences. This compound belongs to the class of thiazolo-triazinones, which have shown promising results in drug discovery and development.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one involves the inhibition of key enzymes and receptors involved in various biological processes. For example, the inhibition of carbonic anhydrase leads to a decrease in the production of bicarbonate ions, which can be beneficial in the treatment of glaucoma and other diseases. Similarly, the inhibition of acetylcholinesterase can be useful in the treatment of Alzheimer's disease.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-(3-chlorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one are varied and depend on the specific target enzyme or receptor being inhibited. In general, this compound has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. Additionally, it has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3-chlorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one in lab experiments is its high purity and stability. Additionally, it has been extensively studied and has a well-established synthesis method. However, one of the limitations is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 3-(3-chlorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one. One area of interest is the development of more potent and selective inhibitors for specific enzymes and receptors. Additionally, the potential use of this compound in other fields, such as material sciences, is an area for further exploration. Finally, the use of this compound in combination with other drugs or therapies for the treatment of various diseases is an area of ongoing research.

Synthesis Methods

The synthesis of 3-(3-chlorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one involves the reaction of 3-chloroaniline with thiourea in the presence of a catalyst, followed by cyclization with ethyl acetoacetate. The reaction is carried out under mild conditions and yields a high purity product.

Scientific Research Applications

3-(3-chlorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one has been extensively studied for its potential applications in drug discovery. It has shown promising results in inhibiting various enzymes and receptors, including carbonic anhydrase, acetylcholinesterase, and adenosine receptors. Additionally, this compound has also been studied for its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases.

properties

Product Name

3-(3-chlorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Molecular Formula

C11H10ClN3OS

Molecular Weight

267.74 g/mol

IUPAC Name

3-(3-chlorophenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C11H10ClN3OS/c12-8-2-1-3-9(4-8)14-6-13-11-15(7-14)10(16)5-17-11/h1-4H,5-7H2

InChI Key

UFLLENMMUCCAFC-UHFFFAOYSA-N

SMILES

C1C(=O)N2CN(CN=C2S1)C3=CC(=CC=C3)Cl

Canonical SMILES

C1C(=O)N2CN(CN=C2S1)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.